1-[6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide
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Overview
Description
1-[6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide is a complex organic compound featuring a quinoline core, a piperidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation, where the quinoline derivative reacts with sulfonyl chloride in the presence of a base such as pyridine.
Formation of the Piperidine Ring: The piperidine ring is formed via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the quinoline-sulfonyl intermediate.
Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through the reaction of the piperidine derivative with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the quinoline ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce partially or fully reduced quinoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria or cancer.
Industry: Utilized in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The quinoline core can intercalate with DNA, affecting replication and transcription processes. The sulfonyl group may enhance binding affinity to specific proteins, while the piperidine ring can modulate the compound’s overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent also featuring a quinoline structure.
Sulfonylureas: A class of compounds with sulfonyl groups, used as antidiabetic agents.
Uniqueness
1-[6-ethyl-3-(4-methylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxamide is unique due to its combination of a quinoline core, a sulfonyl group, and a piperidine ring. This structural combination may confer unique biological activities and pharmacokinetic properties not seen in other similar compounds.
Properties
IUPAC Name |
1-[6-ethyl-3-(4-methylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O3S/c1-3-17-6-9-21-20(14-17)23(27-12-10-18(11-13-27)24(25)28)22(15-26-21)31(29,30)19-7-4-16(2)5-8-19/h4-9,14-15,18H,3,10-13H2,1-2H3,(H2,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYOMHRBESKDLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)C)N4CCC(CC4)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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